2-(3-Bromophenyl)benzo[d]oxazole-5-carboxamide
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Overview
Description
2-(3-Bromophenyl)benzo[d]oxazole-5-carboxamide is a chemical compound with the molecular formula C13H8BrNO. It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)benzo[d]oxazole-5-carboxamide typically involves the reaction of 3-bromophenylamine with 2-carboxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)benzo[d]oxazole-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted benzoxazole derivatives.
Oxidation Products: Oxidized forms of the benzoxazole ring.
Reduction Products: Reduced forms of the benzoxazole ring.
Scientific Research Applications
2-(3-Bromophenyl)benzo[d]oxazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It is used as a probe in biological studies to understand the interactions of benzoxazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)benzo[d]oxazole-5-carboxamide involves its interaction with specific molecular targets in cells. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromophenyl)benzo[d]oxazole: A closely related compound without the carboxamide group.
2-(3,5-Dichlorophenyl)benzo[d]oxazole: Another benzoxazole derivative with different substituents on the phenyl ring.
Uniqueness
2-(3-Bromophenyl)benzo[d]oxazole-5-carboxamide is unique due to the presence of both the bromine atom and the carboxamide group, which can influence its reactivity and biological activity. This combination of functional groups can enhance its potential as a versatile compound in various research applications .
Properties
Molecular Formula |
C14H9BrN2O2 |
---|---|
Molecular Weight |
317.14 g/mol |
IUPAC Name |
2-(3-bromophenyl)-1,3-benzoxazole-5-carboxamide |
InChI |
InChI=1S/C14H9BrN2O2/c15-10-3-1-2-9(6-10)14-17-11-7-8(13(16)18)4-5-12(11)19-14/h1-7H,(H2,16,18) |
InChI Key |
BEBUYLQAHFGLKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC(=C3)C(=O)N |
Origin of Product |
United States |
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